ADH-1 trifluroacetate

Catalog No.
S001832
CAS No.
1135237-88-5
M.F
C24H35F3N8O8S2
M. Wt
684.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ADH-1 trifluroacetate

CAS Number

1135237-88-5

Product Name

ADH-1 trifluroacetate

IUPAC Name

(4R,7S,10S,13S,16R)-16-acetamido-13-(1H-imidazol-5-ylmethyl)-10-methyl-6,9,12,15-tetraoxo-7-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide;2,2,2-trifluoroacetic acid

Molecular Formula

C24H35F3N8O8S2

Molecular Weight

684.7 g/mol

InChI

InChI=1S/C22H34N8O6S2.C2HF3O2/c1-10(2)17-22(36)29-15(18(23)32)7-37-38-8-16(27-12(4)31)21(35)28-14(5-13-6-24-9-25-13)20(34)26-11(3)19(33)30-17;3-2(4,5)1(6)7/h6,9-11,14-17H,5,7-8H2,1-4H3,(H2,23,32)(H,24,25)(H,26,34)(H,27,31)(H,28,35)(H,29,36)(H,30,33);(H,6,7)/t11-,14-,15-,16-,17-;/m0./s1

InChI Key

RMLOJFSXNMROLS-BMLUHVGESA-N

SMILES

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C.C(=O)(C(F)(F)F)O

Synonyms

ADH-1 peptide, Exherin, N-Ac-CHAVC-NH2

Canonical SMILES

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C.C(=O)(C(F)(F)F)O

Description

The exact mass of the compound ADH-1 trifluroacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 729477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

ADH-1 trifluoroacetate is a synthetic compound recognized for its role as an antagonist of N-cadherin, a protein crucial for cell adhesion. By inhibiting N-cadherin-mediated interactions, ADH-1 trifluoroacetate disrupts cell adhesion, which is particularly significant in cancer biology. This compound has demonstrated potential anti-tumor and anti-angiogenic properties, making it a focus of research in oncology and related fields .

Typical of peptide structures. Key reactions include:

  • Oxidation: Formation of disulfide bonds between cysteine residues.
  • Reduction: Cleavage of disulfide bonds to yield free thiol groups.
  • Substitution: Modifications at amino acid side chains.

Common reagents and conditions for these reactions include:

  • Oxidation: Hydrogen peroxide or iodine under mild conditions.
  • Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
  • Substitution: Various protecting groups and deprotecting agents used in peptide synthesis.

The major products from these reactions typically involve modified peptide structures, such as cyclic peptides with either intact or cleaved disulfide bonds.

ADH-1 trifluoroacetate exhibits significant biological activity by targeting N-cadherin. Its mechanism of action involves disrupting cell-cell adhesion, which can lead to reduced motility and increased apoptosis in cancer cells. This inhibition also influences various signaling pathways related to cell survival and proliferation, contributing to its anti-tumor effects .

The synthesis of ADH-1 trifluoroacetate generally employs solid-phase peptide synthesis techniques, followed by cyclization and purification steps. The specific peptide sequence includes N-acetyl-cysteine-histidine-alanine-valine-cysteine, with a notable disulfide bond between the cysteine residues. In industrial settings, the synthesis would involve optimizing reaction conditions—such as temperature, pH, and solvent systems—to enhance yield and purity. Automated peptide synthesizers and high-performance liquid chromatography are crucial for purification processes .

ADH-1 trifluoroacetate has diverse applications across several fields:

  • Chemistry: Serves as a model compound for studying peptide synthesis and cyclization.
  • Biology: Investigated for its role in inhibiting cell adhesion and motility, particularly in cancer research.
  • Medicine: Explored as a potential therapeutic agent due to its anti-tumor and anti-angiogenic properties.
  • Industry: Utilized in developing peptide-based drugs and as a tool in drug discovery initiatives .

Research on ADH-1 trifluoroacetate has focused on its interactions with N-cadherin and the subsequent effects on cellular behavior. Studies have shown that this compound effectively blocks collagen I-mediated changes in pancreatic cancer cells, significantly preventing induced cell motility. These findings underscore its potential utility in therapeutic contexts aimed at inhibiting cancer progression .

Several compounds share similarities with ADH-1 trifluoroacetate, particularly concerning their roles as N-cadherin antagonists or their structural characteristics. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
ADH-1 trifluoroacetateCyclic peptideN-cadherin antagonistDisrupts cell adhesion; significant anti-tumor activity
ExherinPeptideN-cadherin antagonistSimilar mechanism; used in clinical trials for cancer
Sodium trifluoroacetateSalt of trifluoroacetic acidSource of trifluoromethylationPrimarily used as a reagent rather than an anti-cancer agent
Trifluoroacetic anhydrideAnhydrideReagent for organic synthesisUsed in the preparation of various fluorinated compounds

ADH-1 trifluoroacetate stands out due to its specific targeting of N-cadherin and its direct implications for cancer therapy, differentiating it from other similar compounds that may not exhibit the same level of biological activity or therapeutic potential .

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

8

Exact Mass

684.19713694 g/mol

Monoisotopic Mass

684.19713694 g/mol

Heavy Atom Count

45

UNII

4OJ57R316O

Sequence

CHAVC

Other CAS

229971-81-7
1135237-88-5

Wikipedia

Adh-1 trifluroacetate

Dates

Modify: 2023-07-15
[1]. Perotti A, et al. Clinical and pharmacological phase I evaluation of Exherin (ADH-1), a selective anti-N-cadherin peptide in patients with N-cadherin-expressing solid tumours. Ann Oncol. 2009 Apr;20(4):741-5.
[2]. Yarom N, et al. Phase I clinical trial of Exherin (ADH-1) in patients with advanced solid tumors. Curr Clin Pharmacol. 2013 Feb 1;8(1):81-8.

Explore Compound Types